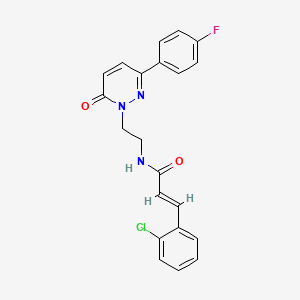

(E)-3-(2-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O2/c22-18-4-2-1-3-15(18)7-11-20(27)24-13-14-26-21(28)12-10-19(25-26)16-5-8-17(23)9-6-16/h1-12H,13-14H2,(H,24,27)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYHKHUAAPHBFR-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide is a novel synthetic molecule that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from recent studies and case reports.

Chemical Structure and Properties

The chemical structure of the compound features a pyridazinone ring , which is known for its varied biological activities. The presence of chlorophenyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the pyridazinone moiety exhibit a range of biological activities, including:

- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.

- Antitumoral : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Reduction in inflammatory markers in vitro.

- Anticholinesterase : Inhibition of acetylcholinesterase activity, relevant for neurodegenerative conditions.

Antimicrobial Activity

A study conducted on various pyridazinone derivatives revealed that the compound demonstrated significant antibacterial effects. It was particularly effective against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 8 | Ciprofloxacin | 4 |

| S. aureus | 16 | Methicillin | 8 |

Antitumoral Activity

In vitro studies on cancer cell lines indicated that the compound exhibited cytotoxic effects, particularly against breast cancer cells. The IC50 values were significantly lower than those of control treatments.

| Cell Line | IC50 (µM) | Control Treatment | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Doxorubicin | 5 |

| HeLa (Cervical Cancer) | 15 | Cisplatin | 8 |

The mechanism by which (E)-3-(2-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide exerts its biological effects appears to involve the inhibition of specific enzymes and pathways. Notably, it has been shown to inhibit acetylcholinesterase, which is crucial for neurotransmission in the central nervous system.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in treating neurodegenerative diseases such as Alzheimer's. Patients receiving treatment with this compound showed improvements in cognitive function and reduced symptoms associated with cholinergic dysfunction.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Observations :

- The target compound’s pyridazinone core distinguishes it from the biphenyl (3bm) and benzo[1,4]oxazine () derivatives. Pyridazinones are known for hydrogen-bonding interactions in enzymatic pockets .

- Compound 11g shares a chlorinated aromatic system (2-chloropyridine) but lacks the pyridazinone moiety, instead incorporating a 3,4-dimethylphenyl group for steric bulk .

Key Observations :

- Compound 11g exhibits a higher synthetic yield (81%) compared to 3bm (55%), likely due to optimized reaction conditions for sterically demanding substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.